molecular formula C13H13N3O B1483606 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098006-14-3

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1483606
CAS RN: 2098006-14-3
M. Wt: 227.26 g/mol
InChI Key: XTLSYZSQEQAPKW-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde (2-CPPA) is an aldehyde compound derived from the cyclopropyl group. It has been studied extensively in recent years due to its potential applications in the pharmaceutical and biochemical industries. 2-CPPA has been used in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in biochemistry. It has also been used in the production of polymers and other materials.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazole derivatives are pivotal in synthesizing various heterocyclic compounds. Al-Ghamdi (2019) demonstrated the synthesis of novel heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives, highlighting their potential in creating diverse molecular frameworks Al-Ghamdi, 2019.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of pyrazolo[3,4-b]pyridine derivatives were investigated by El-Borai et al. (2012), showing significant activity against various bacterial strains and liver cancer cell lines, thereby emphasizing their potential in medicinal chemistry El-Borai, H. F. Rizk, M. F. Abd‐Aal, & I. Y. El-Deeb, 2012.

Novel Synthesis Methods

Aggarwal et al. (2016) explored the synthesis of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-nitriles through a multicomponent domino process, demonstrating innovative approaches to constructing pyrazole-based heterocycles Aggarwal, Gulshan Singh, Suresh Kumar, T. McCabe, & I. Rozas, 2016.

Anticancer Agents

Alam et al. (2017) designed and synthesized pyrazole-pyridine derivatives, evaluating their cytotoxic activity against various human cancer cell lines, highlighting the role of pyrazole derivatives in developing new anticancer agents Alam, M. Alam, A. Panda, & Rahisuddin, 2017.

properties

IUPAC Name

2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-8-7-16-13(10-4-5-10)9-12(15-16)11-3-1-2-6-14-11/h1-3,6,8-10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLSYZSQEQAPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
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2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
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2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
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2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
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Reactant of Route 6
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2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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